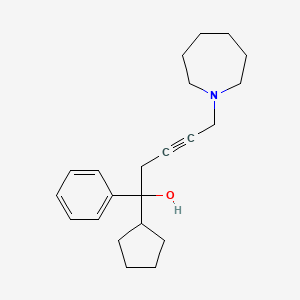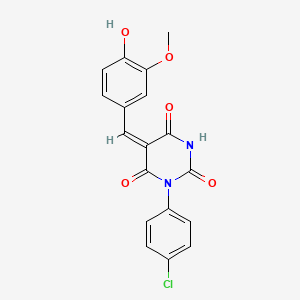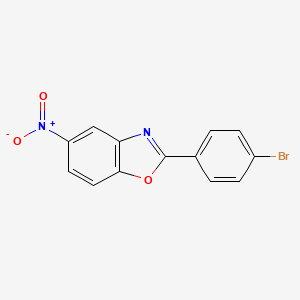
5-(Azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azepan-1-il)-1-ciclopentil-1-fenilpent-3-in-1-ol es un compuesto orgánico complejo que presenta una estructura única que combina un anillo de azepano, un grupo ciclopentil, un grupo fenil y una cadena de pentinol.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-(Azepan-1-il)-1-ciclopentil-1-fenilpent-3-in-1-ol generalmente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta común involucra la alquilación de azepano con un precursor de alquino adecuado, seguido de ciclación y modificaciones del grupo funcional. Las condiciones de reacción a menudo requieren el uso de bases fuertes, como el hidruro de sodio, y solventes como el tetrahidrofurano (THF) para facilitar las reacciones.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar versiones optimizadas de los métodos de síntesis de laboratorio, con un enfoque en la escalabilidad y la rentabilidad. Esto podría incluir el uso de reactores de flujo continuo y plataformas de síntesis automatizadas para garantizar una calidad y un rendimiento consistentes.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-(Azepan-1-il)-1-ciclopentil-1-fenilpent-3-in-1-ol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar una cetona o un aldehído.
Reducción: El grupo alquino se puede reducir a un alqueno o un alcano.
Sustitución: El anillo de azepano puede participar en reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.
Reducción: Catalizadores como el paladio sobre carbono (Pd/C) o el gas hidrógeno (H2).
Sustitución: Nucleófilos como la azida de sodio (NaN3) o el hidruro de litio y aluminio (LiAlH4).
Productos Principales
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de alquenos o alcanos.
Sustitución: Formación de derivados de azepano sustituidos.
Aplicaciones Científicas De Investigación
5-(Azepan-1-il)-1-ciclopentil-1-fenilpent-3-in-1-ol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga su potencial como compuesto bioactivo con propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora su posible uso en el desarrollo de fármacos, particularmente en el direccionamiento de vías biológicas específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades únicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 5-(Azepan-1-il)-1-ciclopentil-1-fenilpent-3-in-1-ol implica su interacción con objetivos moleculares específicos. El anillo de azepano y el grupo fenil pueden facilitar la unión a enzimas o receptores, mientras que los grupos alquino e hidroxilo pueden participar en reacciones químicas dentro de los sistemas biológicos. Estas interacciones pueden modular diversas vías, lo que lleva a los efectos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos Similares
5-(Azepan-1-il)pentan-1-amina: Estructura similar, pero carece de los grupos ciclopentil y fenil.
(2-Azepan-1-il-2-feniletil)amina: Contiene un anillo de azepano y un grupo fenil, pero difiere en la estructura general.
6-Azepan-1-ilpiridin-3-amina: Presenta un anillo de azepano, pero incluye un anillo de piridina en lugar de un grupo ciclopentil.
Unicidad
5-(Azepan-1-il)-1-ciclopentil-1-fenilpent-3-in-1-ol es único debido a su combinación de elementos estructurales, que confieren propiedades químicas y biológicas específicas.
Propiedades
Fórmula molecular |
C22H31NO |
|---|---|
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
5-(azepan-1-yl)-1-cyclopentyl-1-phenylpent-3-yn-1-ol |
InChI |
InChI=1S/C22H31NO/c24-22(21-14-6-7-15-21,20-12-4-3-5-13-20)16-8-11-19-23-17-9-1-2-10-18-23/h3-5,12-13,21,24H,1-2,6-7,9-10,14-19H2 |
Clave InChI |
JMKGTANZMBGADG-UHFFFAOYSA-N |
SMILES canónico |
C1CCCN(CC1)CC#CCC(C2CCCC2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11682609.png)
![4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B11682614.png)
![(5E)-5-{[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682620.png)
![4-((E)-{[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11682626.png)

![3-[(5Z)-5-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11682643.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11682654.png)
![2,2-dimethyl-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}propanamide](/img/structure/B11682656.png)
![(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11682660.png)
![{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetic acid](/img/structure/B11682668.png)
![ethyl 2-{[(2,6-dimethylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11682675.png)

![1-[5-Hydroxy-2-methyl-4-(morpholin-4-ylmethyl)-1-benzofuran-3-yl]ethanone](/img/structure/B11682697.png)

